Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride
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Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride is a chemical compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and catalysts like phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and verification of the compound’s structure using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions often involve specific temperatures and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group and the ring fusion pattern.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride: This compound lacks the methyl ester group, which may affect its reactivity and applications.
Uniqueness
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride is unique due to its specific structural features, such as the presence of the methyl ester group and the dihydrochloride salt form.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWVBSFRPQWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)NN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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